4-(Bromomethyl)-2,6-dimethoxyphenol
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Overview
Description
4-(Bromomethyl)-2,6-dimethoxyphenol is an organic compound characterized by a bromomethyl group attached to a phenolic ring with two methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethoxyphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces quinones .
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzene: A simpler analog used in various organic synthesis reactions.
4-(Bromomethyl)coumarin: Known for its applications in fluorescent probes and biological assays .
Uniqueness
4-(Bromomethyl)-2,6-dimethoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenolic ring.
Properties
Molecular Formula |
C9H11BrO3 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5H2,1-2H3 |
InChI Key |
LQLCUPDMAMTGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CBr |
Origin of Product |
United States |
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